molecular formula C15H11FN2O3S2 B2767024 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 330201-82-6

3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2767024
CAS No.: 330201-82-6
M. Wt: 350.38
InChI Key: YDDPKVFXYRYFKP-UHFFFAOYSA-N
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Description

3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

Related compounds have shown anti-cancer activity against various cell lines .

Molecular Mechanism

The exact molecular mechanism of action of 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is not known. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide include other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

3-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDPKVFXYRYFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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